molecular formula C7H4BrFN2O B7960127 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B7960127
M. Wt: 231.02 g/mol
InChI Key: YPMMAQSDCPJIFW-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrFN2O It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with brominated and fluorinated aromatic compounds under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzoxazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in the context of its anticancer properties, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-fluoro-1,3-benzothiazol-2-amine: This compound is structurally similar but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Another similar compound with a different substitution pattern on the benzothiazole ring.

Uniqueness

7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the benzoxazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potential as a pharmacophore and its utility in various applications .

Properties

IUPAC Name

7-bromo-4-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMMAQSDCPJIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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